N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide, also known as Darolutamide, is a synthetic compound classified under carboxamide derivatives. It is primarily recognized for its role as an androgen receptor modulator, making it significant in the treatment of prostate cancer and other diseases associated with androgen receptor activity. The compound has gained attention due to its efficacy and safety profile in clinical applications, particularly for non-metastatic castration-resistant prostate cancer.
Darolutamide is categorized as a pharmaceutical agent, specifically a non-steroidal androgen receptor antagonist. It was developed to provide a therapeutic option for patients with prostate cancer, particularly those who have not responded to standard hormonal therapies. The compound's chemical structure is characterized by a complex arrangement of pyrazole rings and chloro-substituted phenyl groups, contributing to its biological activity.
The synthesis of N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide involves several key steps:
The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows these outlined steps to ensure high yield and purity of the final product .
The molecular formula for N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide is , with a molecular weight of approximately 398.85 g/mol.
The structural representation includes:
Crystallographic studies have characterized its solid forms, revealing distinct X-ray powder diffraction patterns that are crucial for quality control in pharmaceutical development .
The compound undergoes various chemical reactions that can be exploited for further modifications or derivatizations:
These reactions are pivotal in medicinal chemistry for developing analogs that may possess improved efficacy or reduced side effects .
Darolutamide functions primarily as an antagonist of the androgen receptor. Its mechanism involves:
Clinical studies have demonstrated that Darolutamide effectively reduces tumor size and improves patient outcomes in cases of advanced prostate cancer .
Darolutamide exhibits several noteworthy physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic delivery .
N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide is primarily utilized in:
The ongoing research into its mechanisms continues to reveal potential new applications in other hormone-related cancers or diseases where androgen receptor antagonism may provide therapeutic benefits .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: